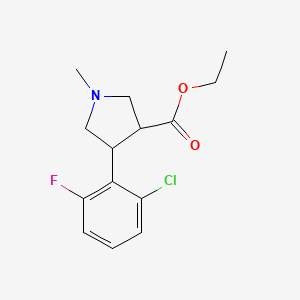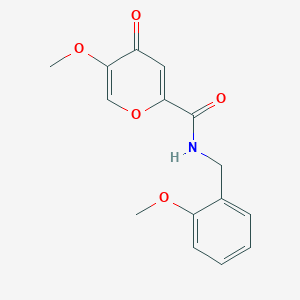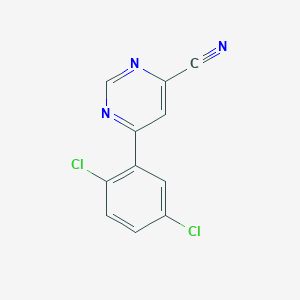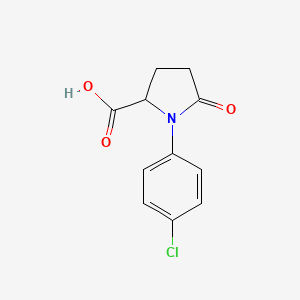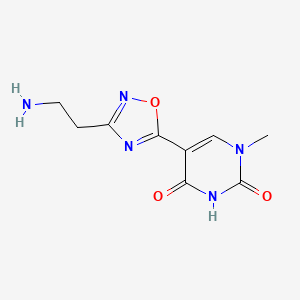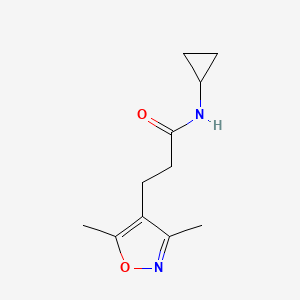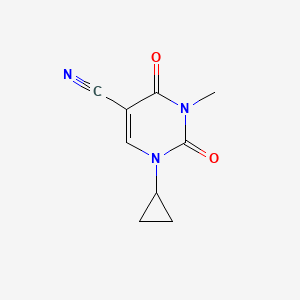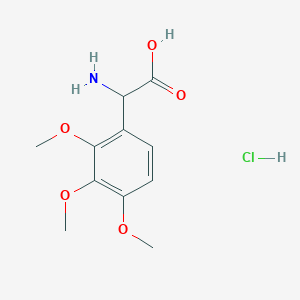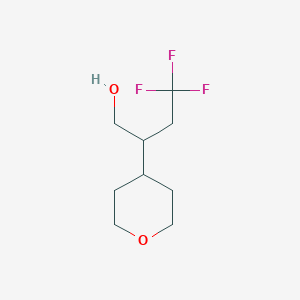
4,4,4-trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-ol is an organic compound that features a trifluoromethyl group and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-ol typically involves the hydrogenation of 2,5-dihydropyran in the presence of a suitable catalyst such as platinum or silver . The reaction conditions can be adjusted based on the specific requirements of the laboratory or industrial setting.
Industrial Production Methods
In an industrial context, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalyst and reaction conditions would be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
4,4,4-Trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-ol involves its interaction with molecular targets and pathways within a given system. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-ol: A similar compound with a hydroxyl group instead of the trifluoromethyl group.
4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine: Another compound featuring a trifluoromethyl group and a tetrahydropyran ring.
Uniqueness
4,4,4-Trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-ol is unique due to the presence of both the trifluoromethyl group and the tetrahydropyran ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H15F3O2 |
|---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-(oxan-4-yl)butan-1-ol |
InChI |
InChI=1S/C9H15F3O2/c10-9(11,12)5-8(6-13)7-1-3-14-4-2-7/h7-8,13H,1-6H2 |
InChI Key |
MABYULVGIMRTBU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(CC(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


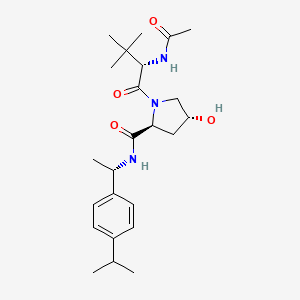
![(3E)-3-[(2E,4E,6R)-1-hydroxy-6-[(2S)-2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B14866302.png)

